molecular formula C15H19N5O B12235089 N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)cyclopropanecarboxamide

N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)cyclopropanecarboxamide

Cat. No.: B12235089
M. Wt: 285.34 g/mol
InChI Key: ZPUFJBAELNKDTR-UHFFFAOYSA-N
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Description

N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

N-(1-pyrazolo[1,5-a]pyrimidin-5-ylpiperidin-3-yl)cyclopropanecarboxamide

InChI

InChI=1S/C15H19N5O/c21-15(11-3-4-11)17-12-2-1-8-19(10-12)13-6-9-20-14(18-13)5-7-16-20/h5-7,9,11-12H,1-4,8,10H2,(H,17,21)

InChI Key

ZPUFJBAELNKDTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=NN3C=C2)NC(=O)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of pyrazole derivatives with appropriate aldehydes or ketones. One common method includes the reaction of pyrazole with formamide under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core . The subsequent functionalization of this core can be achieved through various synthetic transformations, such as nucleophilic substitution, electrophilic addition, and cycloaddition reactions .

Industrial Production Methods

Industrial production of N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)cyclopropanecarboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)cyclopropanecarboxamide stands out due to its unique combination of the pyrazolo[1,5-a]pyrimidine core with a piperidinyl and cyclopropanecarboxamide moiety. This unique structure imparts specific photophysical and biological properties that make it valuable for various applications in research and industry .

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